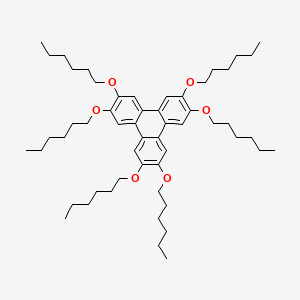

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene

Description

Discovery and Initial Characterization

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene was first synthesized in the late 20th century through oxidative cyclization of dialkoxybenzene precursors, a method pioneered by researchers studying polycyclic aromatic hydrocarbons. Early structural characterization revealed its hexagonal fused triphenylene core symmetrically functionalized with six n-hexyloxy chains at the 2,3,6,7,10,11-positions. Initial X-ray diffraction studies confirmed its crystalline structure at room temperature, with a columnar hexagonal (Colh) arrangement emerging upon heating. The compound’s molecular formula (C₅₄H₈₄O₆) and molecular weight (829.24 g/mol) were established through mass spectrometry and elemental analysis, while ultraviolet-visible spectroscopy identified a characteristic absorption maximum at 278 nm in dichloromethane.

Classification as a Prototype Discotic Liquid Crystal

This compound became a cornerstone in discotic liquid crystal (DLC) research due to its archetypal structure and predictable phase behavior. The triphenylene core facilitates π-π stacking, while the hexyloxy side chains enhance solubility and enable dynamic molecular motion. Differential scanning calorimetry (DSC) studies revealed three distinct phases:

- Crystalline phase (Cr): Below 65°C, with tilted core alignment relative to columnar axes.

- Columnar hexagonal phase (Colh): Between 65°C and 100°C, characterized by ordered columns with fluid alkyl chains.

- Isotropic phase: Above 100°C, exhibiting disorganized molecular arrangements.

These transitions established this compound as a model system for studying DLC thermodynamics.

Evolution in Scientific Literature

Since its discovery, over 200 studies have explored this compound’s properties. Key milestones include:

- 1980s–1990s: Focus on synthesis optimization and basic mesophase characterization.

- 2000s: Investigations into charge transport mechanisms using time-resolved microwave conductivity.

- 2010s–present: Applications in organic photovoltaics and perovskite solar cells, leveraging its hole-transport capabilities.

Raman spectroscopy and electron paramagnetic resonance (EPR) studies further elucidated its molecular dynamics, revealing strong correlations between core and side-chain motions.

Significance in Materials Science Research

As a prototypical DLC, this compound has enabled advances in:

- Organic electronics: Charge carrier mobility up to 0.1 cm²/V·s in columnar phases.

- Self-assembly systems: Hierarchical organization into helical superstructures under specific conditions.

- Energy storage: Integration into graphene oxide composites for enhanced ionic conductivity.

Its thermal stability (retaining 95% efficiency after 1,200 hours at 85°C) and tunable optoelectronic properties make it indispensable for next-generation devices.

Tables

Table 1: Fundamental Properties of this compound

Table 2: Comparative Analysis of Triphenylene Derivatives

| Derivative | Mesophase Range (°C) | Charge Mobility (cm²/V·s) | Application |

|---|---|---|---|

| HAT6 | 65–100 | 0.1 | Photovoltaics, Sensors |

| HAT4-S2 (4 thioether groups) | 75–130 | 0.08 | Organic field-effect transistors |

| HAT6-BODIPY Hybrid | 90–150 | 0.15 | Light-emitting diodes |

Properties

IUPAC Name |

2,3,6,7,10,11-hexahexoxytriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYCPYUKCAKHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449060 | |

| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70351-86-9 | |

| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Hexahydroxytriphenylene

A common synthetic route involves:

- Step 1: Synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) via trimerization of 1,2-dimethoxybenzene under iron(III) chloride catalysis or electrochemical oxidation of catechol derivatives.

- Step 2: Alkylation of HHTP with hexyl bromide or hexyl iodide in the presence of a base (e.g., potassium carbonate) to substitute the hydroxy groups with hexyloxy chains.

This method is widely used due to the availability of HHTP and the straightforward alkylation chemistry. Industrial scale-up often optimizes reaction times, temperatures, and solvent systems to maximize yield and purity.

Electrochemical Synthesis of Hydroxytriphenylene Intermediates

According to Beilstein Journal of Organic Chemistry (2012), 2,3,6,7,10,11-hexahydroxytriphenylene can be efficiently prepared by anodic oxidation of catechol ketals in propylene carbonate, followed by acidic hydrolysis. This method avoids toxic solvents like acetonitrile and yields high-purity products with minimal byproducts.

- Advantages: Environmentally benign solvent, high purity, and quantitative yields.

- Process: Electrolysis induces trimerization of catechol derivatives, precipitating the product due to low solubility, which prevents over-oxidation.

This hydroxy intermediate can then be alkylated to introduce hexyloxy groups.

Oxidative Coupling of Alkoxy-Substituted Phenols

An alternative approach involves oxidative coupling of 2-acetoxy-1-hexyloxybenzene derivatives using oxidants or catalysts to form the triphenylene core with hexyloxy substituents already in place. This method can produce pentakis or hexakis hexyloxy-substituted triphenylenes directly.

- Reported by: RSC publications (2001) describe improved synthesis via oxidative coupling, yielding liquid crystalline phases with stable columnar structures.

Ultrasonic-Assisted Synthesis

Some industrial methods employ ultrasonic waves to enhance the reaction between catechol and ferric chloride hexahydrate, promoting trimerization and subsequent functionalization steps. This technique can improve reaction rates and yields.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Solvents/Reagents | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|---|

| Alkylation of Hexahydroxytriphenylene | Trimerization → Demethylation → Alkylation | FeCl3, hexyl bromide, base | Straightforward, scalable | Multi-step, requires pure HHTP | High yield, high purity |

| Electrochemical Oxidation + Hydrolysis | Anodic oxidation of catechol ketals → Acidic hydrolysis | Propylene carbonate, acid | Environmentally friendly, high purity | Requires electrochemical setup | Quantitative yield, very pure |

| Oxidative Coupling of Alkoxyphenols | Oxidative coupling of 2-acetoxy-1-hexyloxybenzene | Oxidants, catalysts | Direct formation of hexyloxy-substituted triphenylene | More complex reagents | Good yield, stable liquid crystals |

| Ultrasonic-Assisted Trimerization | Catechol + FeCl3 under ultrasound | FeCl3, cyclopentanone | Enhanced reaction rate | Requires ultrasonic equipment | High yield, industrially viable |

Research Findings and Notes

- The demethylation step in preparing hydroxytriphenylene intermediates is critical. Traditional methods use HI or BBr3, but recent patents suggest HBr/AcOH systems in sealed containers can achieve high yield and lower cost with fewer side reactions.

- The alkylation reaction to introduce hexyloxy groups typically uses alkyl halides and bases under reflux conditions. Reaction conditions must be optimized to avoid partial substitution or over-alkylation.

- The electrochemical method offers a greener alternative, avoiding harsh chemicals and providing products with fewer impurities, which is advantageous for applications requiring high purity.

- The choice of solvent impacts solubility and reaction efficiency. Propylene carbonate is favored in electrochemical synthesis for its environmental profile and ability to precipitate products during reaction.

- The final product exhibits strong π-π stacking due to the triphenylene core and enhanced solubility from the hexyloxy chains, making it valuable in liquid crystal and optoelectronic applications.

Chemical Reactions Analysis

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The hexyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Model Molecule for Discotic Liquid Crystals

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene serves as a model molecule for studying discotic liquid crystals (DLCs). Its ability to self-organize into columnar structures makes it a key subject in research focused on:

- Self-assembly processes

- Thermal stability of liquid crystal phases

- Phase transitions observed at specific temperatures (around 65 °C and 100 °C) .

Biology: Interaction with Biomolecules

The compound's discotic nature allows it to form columnar structures that can interact with biological membranes and proteins. This interaction is crucial for:

- Studying molecular self-assembly in biological systems.

- Exploring potential applications in drug delivery systems due to its stability and ordered structure .

Medicine: Drug Delivery Systems

Research is ongoing into the use of this compound for drug delivery applications. The compound's ability to form stable structures can facilitate:

- Encapsulation of therapeutic agents

- Enhanced bioavailability and controlled release profiles .

Industry: Hole Transport Material in Solar Cells

In the field of organic electronics, this compound is utilized as a hole transport material in perovskite solar cells. Its applications include:

- Improving the efficiency and stability of solar cells.

- Retaining over 90% efficiency after extended exposure to ambient conditions .

Case Study 1: Stability in Perovskite Solar Cells

A study demonstrated that incorporating this compound as a hole transport layer significantly improved the thermal and ambient stability of perovskite solar cells. The devices maintained over 90% efficiency after prolonged exposure to environmental conditions for up to 1200 hours .

Case Study 2: Interaction with Biological Membranes

Research indicated that the compound's ability to form columnar structures enhances its interaction with lipid bilayers. This property was exploited to study membrane dynamics and potential drug delivery mechanisms where the compound could encapsulate therapeutic agents effectively .

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene involves its ability to form columnar liquid crystalline phases. The six n-hexyloxy side chains promote solubility and enhance the electron density of the triphenylene core, facilitating strong π-π interactions between the molecules. This leads to the formation of stable, ordered structures that are crucial for its applications in optoelectronic devices .

Comparison with Similar Compounds

Key Properties :

- Phase Behavior : Differential scanning calorimetry (DSC) reveals two phase transitions at ~65°C (ColH to isotropic) and ~100°C (plastic crystalline to ColH), indicative of thermally stable mesophases .

- Self-Assembly : In the ColH phase, TPH molecules stack into one-dimensional columns via π-π interactions, facilitating anisotropic charge conduction .

- Applications : Widely used in organic electronics, photovoltaics, and stimuli-responsive materials due to its tunable self-assembly and semiconducting properties .

Substituent Effects on Triphenylene Derivatives

The electronic, photophysical, and self-assembly properties of triphenylene derivatives are strongly influenced by substituent type. Below is a comparison with structurally analogous compounds:

Key Observations :

- Hydrophobicity: Alkoxy (TPH) and sulfonyl derivatives exhibit higher solubility than hydroxyl or amino analogs due to hydrophobic side chains .

- Charge Transport : Sulfur-containing derivatives (e.g., methylthio) show superior hole/electron mobility compared to alkoxy-substituted TPH, attributed to sulfur’s polarizability .

- Framework Construction: Hydroxyl and amino groups enable hydrogen bonding or covalent linkages, making them ideal for COFs/MOFs, whereas TPH’s alkoxy chains limit such interactions .

Alkyl Chain Length Variations

The length of alkyl chains in alkoxy-substituted triphenylenes modulates phase stability and solubility:

Key Observations :

- Phase Stability : Shorter chains (e.g., methoxy) increase phase transition temperatures, favoring rigid structures but reducing solubility .

- Processability : Longer chains (e.g., dodecyloxy) improve solubility but hinder charge transport due to increased inter-columnar distance .

- TPH’s Advantage : Hexyloxy chains provide a compromise, enabling solution processing while maintaining columnar order for semiconducting applications .

Application-Specific Comparisons

- Organic Light-Emitting Diodes (OLEDs) :

- Gas Sensing :

- Ferroelectric Materials :

- Triphenylene derivatives with benzoyloxy substituents exhibit macroscopic polarization due to dipole alignment, a property absent in TPH .

Biological Activity

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) is a compound characterized by a hexagonal fused triphenylene core with six n-hexyloxy side chains. This unique structure not only enhances its solubility in organic solvents but also plays a crucial role in its biological activity. HAT6 is primarily studied for its applications in organic electronic devices and as a model molecule for discotic liquid crystals (DLCs). Recent research has begun to uncover its potential interactions with biomolecules and implications for biochemical processes.

Chemical Structure

The chemical structure of HAT6 is illustrated below:

This structure allows HAT6 to form columnar aggregates, which are vital for its biological interactions and applications.

HAT6 interacts with biomolecules through specific binding mechanisms that influence various biochemical pathways. The primary modes of action include:

- π–π Interactions : The aromatic nature of the triphenylene core facilitates strong π–π stacking interactions with nucleobases and aromatic amino acids in proteins.

- Hydrophobic Interactions : The hexyloxy side chains enhance hydrophobic interactions with lipid membranes and proteins, promoting cellular uptake and localization.

- Electron Transport : HAT6 has been shown to enhance electron transport in organic electronic devices, which may parallel its effects on cellular electron transport mechanisms.

HAT6's biochemical properties include:

- Solubility : Enhanced solubility in organic solvents due to the hexyloxy groups facilitates its interaction with various enzymes and proteins .

- Stability : The compound exhibits stability under ambient conditions, retaining its functional properties over extended periods .

- Columnar Structure Formation : Its ability to form ordered structures allows it to interact effectively with biomolecules, potentially influencing their stability and activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of HAT6:

1. Interaction with Proteins

HAT6 has been shown to bind to proteins and enzymes, potentially altering their function. This interaction can lead to changes in gene expression and enzyme activity. For instance, binding studies indicate that HAT6 can inhibit or activate specific enzymatic functions depending on concentration .

2. Dosage Effects in Animal Models

Research indicates that the effects of HAT6 vary significantly with dosage:

- Low Doses : Promote cellular stability and enhance metabolic functions.

- High Doses : Can exhibit cytotoxic effects, disrupting cellular processes .

3. Metabolic Pathways

HAT6 influences various metabolic pathways by interacting with metabolic enzymes. Its ability to form ordered structures can modulate the flow of metabolites through different pathways, impacting cellular metabolism and energy production .

Case Studies

Several case studies have explored the biological implications of HAT6:

- Cellular Uptake Studies : Experiments demonstrated that HAT6 could be effectively internalized by HeLa cells, suggesting potential applications in drug delivery systems.

- Toxicity Assessments : In vivo studies indicated that while lower doses of HAT6 enhanced cellular functions, higher concentrations led to significant cytotoxicity in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Protein Binding | Alters enzyme activity; enhances or inhibits functions | |

| Dosage Effects | Low doses promote stability; high doses are toxic | |

| Metabolic Interaction | Influences enzyme activity; alters metabolic flux | |

| Cellular Uptake | Effective internalization by HeLa cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.